molecular formula C9H8N4OS B11039198 (2E)-2-(1,3-benzothiazol-2-ylmethylidene)hydrazinecarboxamide

(2E)-2-(1,3-benzothiazol-2-ylmethylidene)hydrazinecarboxamide

Cat. No.: B11039198
M. Wt: 220.25 g/mol
InChI Key: JSWBRQNJZUNHDC-VZUCSPMQSA-N
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Description

2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

    Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials, electroluminescent devices, and sensors.

    Agriculture: The compound is being explored for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. For example, it may inhibit kinases or proteases involved in cell signaling, thereby affecting cellular functions such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-1-(1,3-BENZOTHIAZOL-2-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is unique due to its specific structural features that confer distinct biological activities. The presence of the hydrazinecarboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

[(E)-1,3-benzothiazol-2-ylmethylideneamino]urea

InChI

InChI=1S/C9H8N4OS/c10-9(14)13-11-5-8-12-6-3-1-2-4-7(6)15-8/h1-5H,(H3,10,13,14)/b11-5+

InChI Key

JSWBRQNJZUNHDC-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NNC(=O)N

Origin of Product

United States

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